3,3'-{(2-nitrobenzene-1,4-diyl)bis[nitrilo(E)methylylidene]}diphenol
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Overview
Description
3-[(E)-({4-[(E)-[(3-hydroxyphenyl)methylidene]amino]-3-nitrophenyl}imino)methyl]phenol is a complex organic compound that belongs to the class of phenols This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups such as hydroxyl, nitro, and imine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-({4-[(E)-[(3-hydroxyphenyl)methylidene]amino]-3-nitrophenyl}imino)methyl]phenol typically involves the condensation of 3-hydroxybenzaldehyde with 4-amino-3-nitrobenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product. Common reagents used in this synthesis include methanol, ethanol, and various catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors and green chemistry principles. For instance, the use of aqueous hydrogen peroxide as an oxidant and H₂O₂/HBr as reagents under mild conditions has been reported to achieve high yields of substituted phenols .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-({4-[(E)-[(3-hydroxyphenyl)methylidene]amino]-3-nitrophenyl}imino)methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH₄) can be employed.
Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like chlorine (Cl₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄), respectively
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and amino derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(E)-({4-[(E)-[(3-hydroxyphenyl)methylidene]amino]-3-nitrophenyl}imino)methyl]phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its diverse functional groups.
Mechanism of Action
The mechanism of action of 3-[(E)-({4-[(E)-[(3-hydroxyphenyl)methylidene]amino]-3-nitrophenyl}imino)methyl]phenol involves its interaction with various molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form stable complexes with metal ions. These interactions can modulate biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler compound with a single hydroxyl group attached to a benzene ring.
m-Cresol: Contains a methyl group in addition to the hydroxyl group on the benzene ring.
Eugenol: A naturally occurring phenol with a methoxy group and an allyl chain.
Uniqueness
3-[(E)-({4-[(E)-[(3-hydroxyphenyl)methylidene]amino]-3-nitrophenyl}imino)methyl]phenol is unique due to its combination of multiple functional groups, which confer a higher degree of reactivity and versatility compared to simpler phenols. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C20H15N3O4 |
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Molecular Weight |
361.3 g/mol |
IUPAC Name |
3-[[4-[(3-hydroxyphenyl)methylideneamino]-3-nitrophenyl]iminomethyl]phenol |
InChI |
InChI=1S/C20H15N3O4/c24-17-5-1-3-14(9-17)12-21-16-7-8-19(20(11-16)23(26)27)22-13-15-4-2-6-18(25)10-15/h1-13,24-25H |
InChI Key |
GLNXGAVKASUVCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NC2=CC(=C(C=C2)N=CC3=CC(=CC=C3)O)[N+](=O)[O-] |
Origin of Product |
United States |
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